4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)norvalinate
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Overview
Description
4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)norvalinate is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of benzopyrones known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)norvalinate typically involves the reaction of 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl with N-(tert-butoxycarbonyl)norvalinate under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like dry acetone . The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are also considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)norvalinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide and alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)norvalinate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and anticoagulant effects.
Mechanism of Action
The mechanism of action of 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)norvalinate involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or interact with cellular receptors, leading to various biological effects. For example, it may inhibit bacterial DNA gyrase, leading to antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate
- Ethyl (4-methyl-2-oxo-2H-chromen-7-yl)oxy(phenyl)acetate
- 4-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)glycinate
Uniqueness
4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)norvalinate is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the ethyl and methyl groups, along with the tert-butoxycarbonyl-protected norvalinate moiety, differentiates it from other coumarin derivatives .
Properties
Molecular Formula |
C22H29NO6 |
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Molecular Weight |
403.5 g/mol |
IUPAC Name |
(4-ethyl-8-methyl-2-oxochromen-7-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |
InChI |
InChI=1S/C22H29NO6/c1-7-9-16(23-21(26)29-22(4,5)6)20(25)27-17-11-10-15-14(8-2)12-18(24)28-19(15)13(17)3/h10-12,16H,7-9H2,1-6H3,(H,23,26) |
InChI Key |
QDPBBGLWMBZGIP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)OC1=C(C2=C(C=C1)C(=CC(=O)O2)CC)C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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